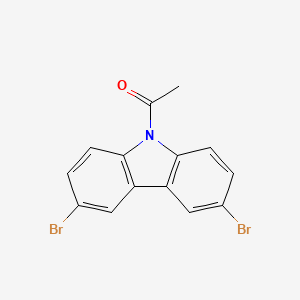

1-(3,6-Dibromo-9h-carbazol-9-yl)ethanone

Description

1-(3,6-Dibromo-9H-carbazol-9-yl)ethanone is a brominated carbazole derivative characterized by two bromine atoms at positions 3 and 6 of the carbazole core and an acetyl (ethanone) group at position 9 (Figure 1). The carbazole scaffold is renowned for its thermal and chemical stability, making it a versatile platform for pharmaceutical and materials science applications . The ethanone group introduces a reactive ketone moiety, enabling further derivatization, such as condensation reactions to form heterocycles like oxadiazoles or triazoles .

Properties

CAS No. |

38573-63-6 |

|---|---|

Molecular Formula |

C14H9Br2NO |

Molecular Weight |

367.03 g/mol |

IUPAC Name |

1-(3,6-dibromocarbazol-9-yl)ethanone |

InChI |

InChI=1S/C14H9Br2NO/c1-8(18)17-13-4-2-9(15)6-11(13)12-7-10(16)3-5-14(12)17/h2-7H,1H3 |

InChI Key |

RHZLBPJRANGBFQ-UHFFFAOYSA-N |

SMILES |

CC(=O)N1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br |

Canonical SMILES |

CC(=O)N1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br |

Other CAS No. |

38573-63-6 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Carbazole Derivatives

Structural and Electronic Comparisons

Key Observations :

- Halogenation: Bromine atoms in the target compound increase molecular weight by ~115 g/mol compared to non-brominated analogs (e.g., 1-(9-Octyl-9H-carbazol-3-yl)ethanone). Bromine’s electron-withdrawing effect enhances electrophilicity, facilitating nucleophilic substitution reactions .

- Substituent Position : The 3,6-dibromo pattern maximizes steric and electronic effects on the carbazole core, whereas alkyl or aryl substituents (e.g., octyl, benzyl) prioritize solubility or steric modulation .

Key Findings :

- Brominated derivatives exhibit superior bioactivity in enzyme inhibition compared to non-halogenated analogs. For example, the dibromo compound’s α-glucosidase inhibition is attributed to Br’s electronegativity, which stabilizes enzyme-ligand interactions .

- Oxadiazole-containing carbazoles (e.g., compound 4 in ) leverage the heterocycle’s planar structure for intercalation into bacterial DNA .

Physicochemical Properties

- Solubility : Bromine reduces aqueous solubility but enhances solubility in polar aprotic solvents (e.g., DMSO, chloroform) .

- Thermal Stability : Carbazoles with bromine or aryl groups decompose above 300°C, making them suitable for high-temperature applications .

- Crystallinity: Derivatives like 1,1'-(9-Octyl-9H-carbazole-3,6-diyl)diethanone form stable monoclinic crystals (space group P2₁/c), aiding in structural characterization via X-ray diffraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.